

# Spectroscopic Profile of 2,6-Dichlorophenylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dichlorophenylacetonitrile

Cat. No.: B146609

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This in-depth guide presents a comprehensive overview of the spectroscopic data for **2,6-Dichlorophenylacetonitrile** ( $C_8H_5Cl_2N$ ), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,6-Dichlorophenylacetonitrile**.

### $^1H$ NMR (Proton Nuclear Magnetic Resonance) Data

Solvent:  $CDCl_3$  (Deuterated Chloroform) Frequency: 89.56 MHz

Chemical Shift (ppm)	Multiplicity	Assignment
7.37	Multiplet	Aromatic CH
7.25	Multiplet	Aromatic CH
4.004	Singlet	$CH_2$ (Methylene)

### $^{13}C$ NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Quantitative  $^{13}\text{C}$  NMR data for **2,6-Dichlorophenylacetonitrile** is available in spectral databases such as SpectraBase. The spectrum, typically recorded in Chloroform-d on a Varian CFT-20 spectrometer, would show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.[1] Based on the structure, one would expect signals in the aromatic region (approx. 120-140 ppm), a signal for the methylene group ( $\text{CH}_2$ ) adjacent to the aromatic ring, and a characteristic signal for the nitrile group ( $-\text{C}\equiv\text{N}$ ) in the range of 115-125 ppm.

## IR (Infrared) Spectroscopy Data

The infrared spectrum of **2,6-Dichlorophenylacetonitrile** exhibits characteristic absorption bands corresponding to its functional groups. While full spectral data is available on platforms like SpectraBase and PubChem, the key expected absorptions are:

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~3100-3000	Aromatic C-H Stretch
~2250	Nitrile ( $-\text{C}\equiv\text{N}$ ) Stretch
~1600-1450	Aromatic C=C Stretch
~800-600	C-Cl Stretch

The data can be obtained using various techniques such as Attenuated Total Reflectance (ATR), as a KBr (Potassium Bromide) disc, or as a Nujol mull.

## MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/z	Relative Intensity (%)	Assignment
187	41.2	[M+2] <sup>+</sup> (Molecular ion with <sup>37</sup> Cl <sub>2</sub> )
185	64.3	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl <sub>2</sub> )
152	31.5	[M - Cl] <sup>+</sup>
150	100.0	[M - Cl] <sup>+</sup> fragment
123	12.4	
114	29.7	
88	4.2	
87	4.5	
63	4.2	
62	3.9	
61	3.3	

## Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,6-Dichlorophenylacetonitrile** is prepared by dissolving approximately 10-50 mg of the sample in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a Varian Mercury plus (400 MHz for <sup>1</sup>H NMR). For <sup>13</sup>C NMR, a larger number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope. The data is then processed by Fourier transformation of the free induction decay (FID) signal.

### Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, one of the following preparation methods is typically employed:

- **KBr Pellet:** A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Nujol Mull:** The sample is ground to a fine paste with Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).
- **Attenuated Total Reflectance (ATR):** The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the evanescent wave interacts with the sample.

The spectrometer records the transmittance or absorbance of infrared radiation as a function of wavenumber ( $\text{cm}^{-1}$ ).

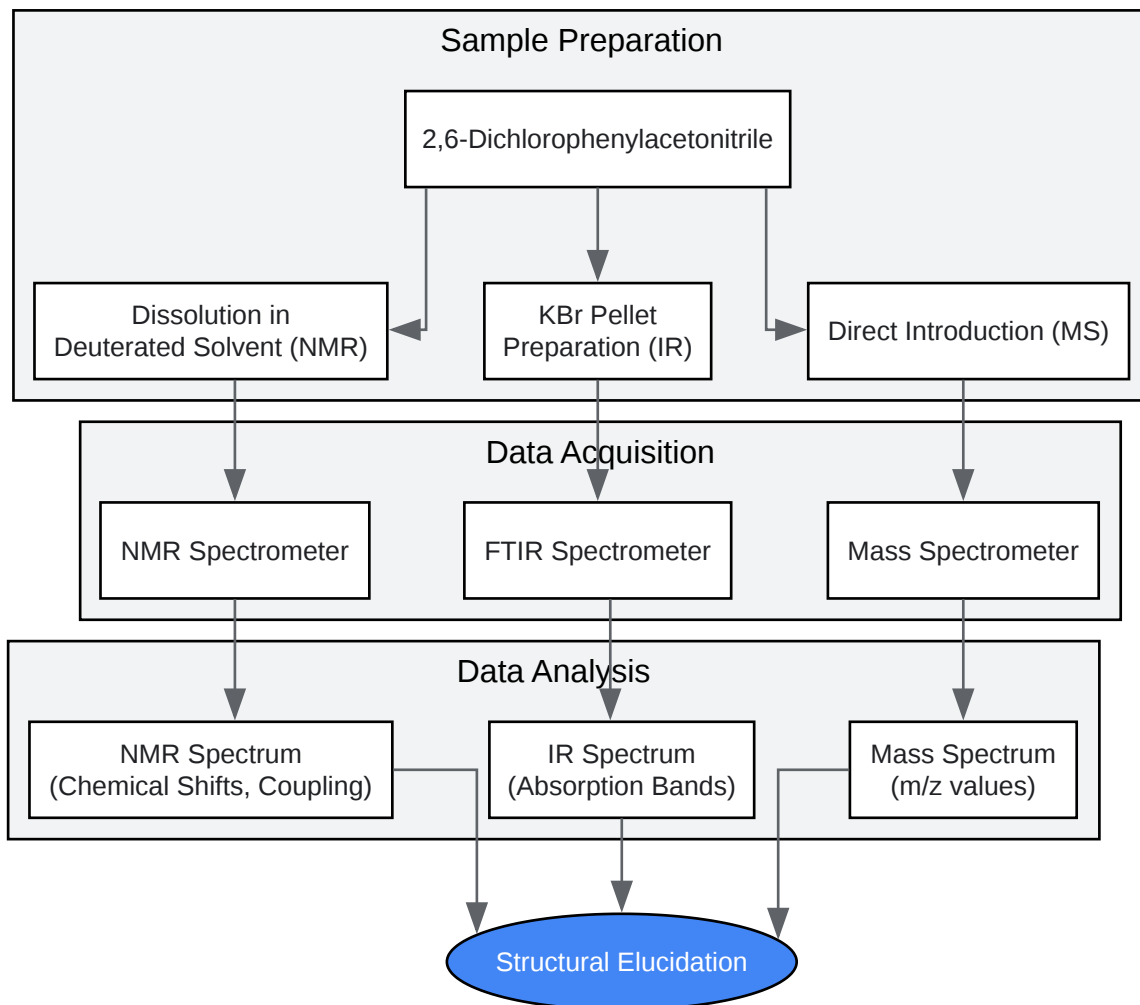
## Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, with the sample introduced directly into the ion source. For a volatile compound like **2,6-Dichlorophenylacetonitrile**, electron ionization (EI) is a common technique. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

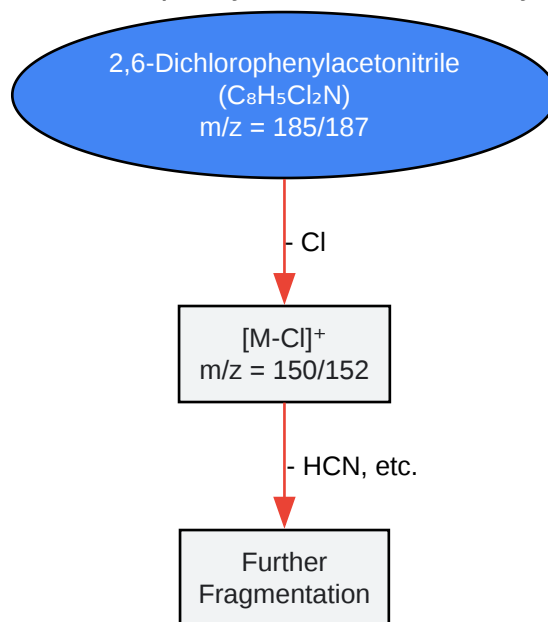
The following diagrams illustrate the workflow of spectroscopic analysis and the structural information derived from it.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.

## Structure of 2,6-Dichlorophenylacetonitrile and Key MS Fragments

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Caption: Molecular structure and key mass spectrometry fragments.

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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichlorophenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146609#spectroscopic-data-for-2-6-dichlorophenylacetonitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b146609#spectroscopic-data-for-2-6-dichlorophenylacetonitrile-nmr-ir-ms)

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